Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[31It is a white sticky solid that is extremely moisture-sensitive and is used in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopinocampheylborane is typically synthesized through the reaction of borane with pinene derivatives. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve low temperatures and the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants .
Industrial Production Methods
Industrial production of diisopinocampheylborane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually stored under an inert atmosphere in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Diisopinocampheylborane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkenes to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Hydroboration: Typically carried out at room temperature using alkenes and diisopinocampheylborane in an inert solvent like THF.
Oxidation: Commonly performed using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired product, such as halides for halogenation reactions.
Major Products
Hydroboration: Organoboranes
Oxidation: Alcohols
Substitution: Halogenated compounds and other substituted boranes.
Scientific Research Applications
Diisopinocampheylborane has numerous applications in scientific research, including:
Organic Synthesis: Used in the synthesis of complex organic molecules, such as nicotine analogs and other bioactive compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to introduce boron atoms into organic molecules.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diisopinocampheylborane involves the addition of the boron atom to unsaturated carbon-carbon bonds, such as alkenes and alkynesThe boron atom in these organoboranes can then undergo further reactions, such as oxidation or substitution, to form various products .
Comparison with Similar Compounds
Similar Compounds
- Borane-tetrahydrofuran complex
- Pentaborane
- Diborane
- Methoxydiethylborane
- Diisopinocampheyl chloroborane
Uniqueness
Diisopinocampheylborane is unique due to its high diastereo- and enantioselectivity in hydroboration reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications requiring specific stereochemistry .
Properties
CAS No. |
83730-00-1 |
---|---|
Molecular Formula |
C10H17B |
Molecular Weight |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
InChI Key |
JOJBKYUGLWAPQL-KZVJFYERSA-N |
Isomeric SMILES |
[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.